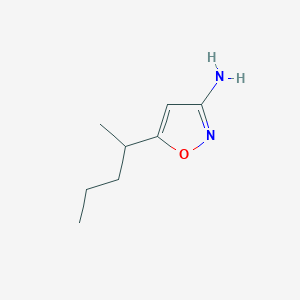
4-Methoxy-2-methylidenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylidenebutanoic acid is an organic compound with the molecular formula C6H10O3 It is characterized by a methoxy group attached to the fourth carbon and a methylidene group at the second carbon of a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylidenebutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybutanol and acetic anhydride.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include sulfuric acid or sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2-methylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methylidene group to a methyl group using reagents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-methoxy-2-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylidenebutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methylidenebutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylidene groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Methoxybutanoic acid: Lacks the methylidene group, resulting in different reactivity and applications.
2-Methylidenebutanoic acid:
4-Methoxy-2-methylbenzoic acid: An aromatic compound with different structural and functional characteristics.
Uniqueness: 4-Methoxy-2-methylidenebutanoic acid is unique due to the presence of both methoxy and methylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-methoxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C6H10O3/c1-5(6(7)8)3-4-9-2/h1,3-4H2,2H3,(H,7,8) |
Clave InChI |
BVSNLLUBKCYZDR-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)

amine](/img/structure/B13525734.png)




![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)




